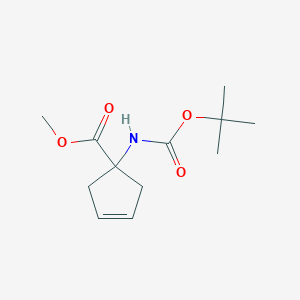Methyl 1-((tert-butoxycarbonyl)amino)cyclopent-3-enecarboxylate
CAS No.: 288303-88-8
Cat. No.: VC5711723
Molecular Formula: C12H19NO4
Molecular Weight: 241.287
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 288303-88-8 |
|---|---|
| Molecular Formula | C12H19NO4 |
| Molecular Weight | 241.287 |
| IUPAC Name | methyl 1-[(2-methylpropan-2-yl)oxycarbonylamino]cyclopent-3-ene-1-carboxylate |
| Standard InChI | InChI=1S/C12H19NO4/c1-11(2,3)17-10(15)13-12(9(14)16-4)7-5-6-8-12/h5-6H,7-8H2,1-4H3,(H,13,15) |
| Standard InChI Key | ZXXOXQIRVGVCOU-UHFFFAOYSA-N |
| SMILES | CC(C)(C)OC(=O)NC1(CC=CC1)C(=O)OC |
Introduction
Structural and Chemical Characteristics
Molecular Architecture
The compound’s structure comprises a cyclopent-3-ene ring substituted with:
-
A Boc-protected amino group (-NHBoc) at position 1.
-
A methyl ester (-COOCH₃) at the carboxylate position.
The conjugated double bond in the cyclopentene ring introduces strain and reactivity, while the Boc group enhances stability during synthetic manipulations .
Table 1: Comparative Analysis of Cyclopentene Derivatives
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Features |
|---|---|---|---|
| Methyl 1-((Boc)amino)cyclopent-3-enecarboxylate | C₁₂H₁₉NO₄ | 241.28 | Boc protection, cyclopent-3-ene backbone, methyl ester |
| Methyl 4-((Boc)amino)cyclopent-2-enecarboxylate | C₁₂H₁₉NO₄ | 241.28 | Structural isomer with substituents at positions 4 (amino) and 2 (double bond) |
| 3-[(Boc)amino]bicyclo[1.1.1]pentane-1-carboxylic acid | C₁₁H₁₇NO₄ | 227.26 | Bicyclic scaffold, carboxylic acid functionality |
Synthesis and Functionalization
Hypothetical Synthesis Pathways
While no direct synthesis protocols for Methyl 1-((Boc)amino)cyclopent-3-enecarboxylate are documented, analogous routes for cyclopentene derivatives suggest potential strategies:
-
Cyclopentadiene Functionalization:
-
Boc Protection Post-Functionalization:
-
Introduction of the amino group via azide reduction or Gabriel synthesis, followed by Boc protection using di-tert-butyl dicarbonate (Boc₂O).
-
Key Reactions
-
Oxidation: The cyclopentene double bond may undergo epoxidation or dihydroxylation, enabling access to polyfunctional intermediates .
-
Reduction: Selective hydrogenation could yield saturated analogs for comparative bioactivity studies.
-
Nucleophilic Substitution: The Boc group’s labile nature allows deprotection under acidic conditions (e.g., HCl/dioxane), exposing the free amine for further coupling .
Applications in Medicinal Chemistry
Peptide Mimetics and Bioisosteres
The bicyclic and strained nature of cyclopentene derivatives makes them attractive as peptide backbone replacements. For example:
-
Bicyclo[1.1.1]pentane carboxylates serve as rigid spacers in protease inhibitors .
-
The Boc group’s orthogonal protection enables sequential solid-phase peptide synthesis (SPPS).
Enzyme Inhibition Studies
Structural analogs with similar substitution patterns exhibit enzyme-modulatory activity:
-
Cancer Metabolism: Cyclopentene-based inhibitors targeting NAD-dependent enzymes (e.g., sirtuins) show IC₅₀ values in the low micromolar range .
-
Antiviral Agents: Difluoromethylene-substituted cyclopentenes demonstrate efficacy against viral proteases .
Table 2: Biological Activity of Analogous Compounds
| Compound | Target Enzyme | IC₅₀ (µM) | Application Area |
|---|---|---|---|
| Methyl 4-((Boc)amino)cyclopent-2-enecarboxylate | Sirtuin-1 | 50 | Anticancer Research |
| 3-[(Boc)amino]bicyclo[1.1.1]pentane-1-carboxylic acid | HIV-1 Protease | 12 | Antiviral Development |
Stability and Reactivity
Boc Group Dynamics
The tert-butoxycarbonyl group confers:
-
Acid Sensitivity: Cleavable under trifluoroacetic acid (TFA) or HCl, enabling controlled deprotection.
-
Steric Shielding: Protects the amine from unwanted side reactions during multistep syntheses .
Cyclopentene Ring Reactivity
-
Electrophilic Additions: The strained double bond undergoes Diels-Alder reactions with dienophiles, facilitating access to polycyclic frameworks.
-
Ring-Opening Metathesis: Grubbs catalyst-mediated transformations yield functionalized acyclic products.
Challenges and Future Directions
Knowledge Gaps
-
No empirical data on the pharmacokinetics or toxicity of Methyl 1-((Boc)amino)cyclopent-3-enecarboxylate.
-
Limited studies on regioselective functionalization of the cyclopentene ring.
Recommended Research Initiatives
-
Stereoselective Synthesis: Developing asymmetric methods to access enantiopure forms.
-
Biological Screening: Evaluating anticancer, antimicrobial, and anti-inflammatory activity in vitro.
-
Computational Modeling: Predicting binding affinities against therapeutic targets using molecular docking.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume